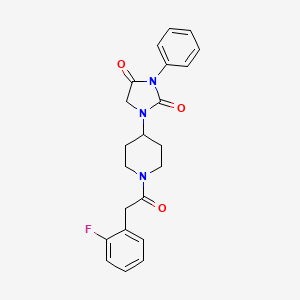

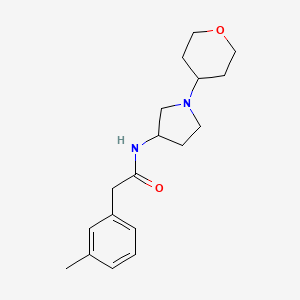

![molecular formula C13H22N2OS B2824047 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide CAS No. 954709-98-9](/img/structure/B2824047.png)

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, also known as DMT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMT belongs to the class of tryptamines, which are known for their psychoactive properties. However, DMT differs from other tryptamines in that it has a unique chemical structure that allows it to interact with specific receptors in the brain, leading to a range of effects that are of interest to researchers.

科学的研究の応用

Cytotoxic and Antitumor Activity

- A study conducted by Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of derivatives of 3-acyl dihydronaphtho[2,3-b]thiophen-4,9-dione systems, which include a compound structurally similar to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide. These compounds showed efficacy against resistant cell lines like melanoma, ovarian, and glioblastoma, indicating potential antitumor applications (Gomez-Monterrey et al., 2011).

Neurodegenerative Disease Research

- Research by Shoghi-Jadid et al. (2002) utilized a derivative similar to the compound in a study on Alzheimer's disease. They used a radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile in PET scans to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer patients (Shoghi-Jadid et al., 2002).

Antiproliferative Activity

- Ghorab et al. (2013) studied novel thiophene and thienopyrimidine derivatives, including compounds structurally akin to N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide, for their antiproliferative activity. They found that these compounds were more active against breast cancer than colon cancer cell lines (Ghorab et al., 2013).

Material Science

- In material science, Kobayashi et al. (1999) explored the polymerization of N,N-Dimethylacrylamide, which is structurally related to the compound of interest. Their research into the stereospecific anionic polymerization of N,N-dialkylacrylamides contributes to the understanding of polymer chemistry and potential applications in material science (Kobayashi et al., 1999).

Chemosensor Development

- A study by Y. S. Kim et al. (2016) involved the synthesis of a chemosensor based on quinoline for detecting Zn2+ ions in aqueous media. The chemosensor includes a structural component similar to the compound , demonstrating the potential for developing sensitive detection methods for metal ions (Kim et al., 2016).

Chemical Synthesis and Reactions

- Obydennov et al. (2013) conducted a study on the synthesis of 4-oxo-4H-pyran-2,5-dicarboxylate, a process involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate, a compound related to the one . This research contributes to the field of organic synthesis and the development of novel compounds (Obydennov et al., 2013).

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OS/c1-13(2,3)12(16)14-8-11(15(4)5)10-6-7-17-9-10/h6-7,9,11H,8H2,1-5H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRGONZMQWSCQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)

![6-Ethyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2823967.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)

![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)

![2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2823982.png)

![N-(2-Methoxyethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2823983.png)

![3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2823985.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2823986.png)